molecular formula C8H16N2O2 B1275308 4-Amino-1-ethyl-4-piperidinecarboxylic acid CAS No. 500756-05-8

4-Amino-1-ethyl-4-piperidinecarboxylic acid

Cat. No. B1275308
M. Wt: 172.22 g/mol
InChI Key: VJNDFYVXJBBZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-ethyl-4-piperidinecarboxylic acid is a compound that is structurally related to various piperidinecarboxylic acids, which have been studied for their potential applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the related compounds and their synthesis, molecular structure, and chemical properties offer insights into the characteristics that 4-Amino-1-ethyl-4-piperidinecarboxylic acid may exhibit.

Synthesis Analysis

The synthesis of related compounds involves the preparation of substituted piperidinecarboxylic acids. For instance, the synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues was achieved by reacting various cyclic amines with substituted 6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and their ethyl esters . This suggests that the synthesis of 4-Amino-1-ethyl-4-piperidinecarboxylic acid could similarly involve the reaction of cyclic amines with appropriate precursors.

Molecular Structure Analysis

The molecular structure of piperidinecarboxylic acids is characterized by the presence of hydrogen bonding, which plays a significant role in their three-dimensional assembly. The study of 4-piperidinecarboxylic acid monohydrate revealed an intricate hydrogen bond scheme, with infinite chains of amino acid molecules linked by amino-carboxylate intermolecular hydrogen bonds . This indicates that 4-Amino-1-ethyl-4-piperidinecarboxylic acid may also exhibit a complex hydrogen bonding pattern that could influence its molecular conformation and interactions.

Chemical Reactions Analysis

The chemical reactions of piperidinecarboxylic acids can lead to the formation of various derivatives with potential pharmacological properties. For example, the synthesis of N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides from 4-arylamino-4-piperdinecarboxylic acids involved the preparation of alpha-amino esters, ethers, and ketones . This demonstrates the versatility of piperidinecarboxylic acids in chemical transformations, which could be applicable to 4-Amino-1-ethyl-4-piperidinecarboxylic acid for the development of new analgesics or other bioactive compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidinecarboxylic acids are influenced by their molecular structure and the nature of their substituents. The presence of hydrogen bonds, as well as the specific substituents on the piperidine ring, can affect properties such as solubility, melting point, and reactivity. While the exact properties of 4-Amino-1-ethyl-4-piperidinecarboxylic acid are not detailed in the provided papers, the studies on related compounds suggest that it may possess unique characteristics that could be relevant for its potential applications in drug design and synthesis .

Scientific Research Applications

Hydrogen Bonding and Molecular Structure

  • Hydrogen Bonding Analysis : 4-piperidinecarboxylic acid (isonipecotic acid) has been studied for its hydrogen bond scheme using X-ray diffraction, NMR spectroscopy, and semi-empirical calculations. It forms a three-dimensional assembly of hydrogen bonds, creating infinite chains of amino acid molecules linked by amino-carboxylate intermolecular hydrogen bonds (Mora et al., 2002).
  • Crystal Structure Analysis : The zwitterionic form of 4-piperidinecarboxylic acid monohydrate has been crystallized and analyzed, revealing its molecular structure and hydrogen bonding interactions (Delgado et al., 2001).

Biological Activity and Antagonistic Properties

  • NMDA Receptor Activity : 4-(Phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids have been synthesized and assessed for their activity as competitive ligands for NMDA receptors, exhibiting potent NMDA antagonistic activity both in vitro and in vivo (Hutchison et al., 1989).

Anticancer Potential

  • Synthesis as Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents, showing potential for therapeutic use (Rehman et al., 2018).

Analytical and Synthesis Studies

  • Synthesis of Derivatives : Studies on the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates and their application in the synthesis of 6-(hydroxymethyl)piperidine-2-carboxylic acid derivatives have been conducted, exploring novel synthetic methods (Bolós et al., 1994).
  • Spectral Analysis of Ligands : Analytical and spectral studies have been conducted on furan ring-containing organic ligands, including Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, providing insights into their antimicrobial activities (Patel, 2020).

Safety And Hazards

The compound is classified as having acute toxicity (oral), being an eye irritant, a skin irritant, and being combustible . It is advised to avoid heat, sparks, open flames, and hot surfaces. If in contact with skin or eyes, it is recommended to wash with plenty of water. If skin or eye irritation persists, medical advice should be sought .

properties

IUPAC Name

4-amino-1-ethylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-10-5-3-8(9,4-6-10)7(11)12/h2-6,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNDFYVXJBBZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407646
Record name 4-AMINO-1-ETHYL-4-PIPERIDINECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-ethyl-4-piperidinecarboxylic acid

CAS RN

500756-05-8
Record name 4-AMINO-1-ETHYL-4-PIPERIDINECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.